(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-nitrobenzaldehyde with a thiazolidinone derivative under Knoevenagel reaction conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine in a solvent like ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Condensation: The compound can form Schiff bases with primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles such as amines for substitution, and acids or bases for condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the thiazolidinone ring.
Scientific Research Applications
(5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-PENTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern on the thiazolidinone ring and the presence of a nitrophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H11N3O3S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(5E)-3-methyl-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11N3O3S2/c1-16-14(19)13(23-15(16)22)9-11-6-3-7-17(11)10-4-2-5-12(8-10)18(20)21/h2-9H,1H3/b13-9+ |
InChI Key |
DFEYVFOEFHVCDZ-UKTHLTGXSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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